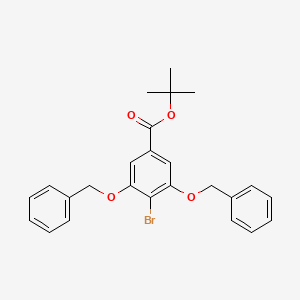

tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate

概要

説明

tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate is an organic compound that features a tert-butyl ester group, two benzyloxy groups, and a bromine atom attached to a benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a benzoate derivative followed by the introduction of benzyloxy groups through nucleophilic substitution reactions. The final step often involves esterification to introduce the tert-butyl group.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.

Major Products

Substitution: Products depend on the nucleophile used, such as phenols, amines, or thiols.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Hydrolysis: The major product is the corresponding carboxylic acid.

科学的研究の応用

Chemical Properties and Structure

The compound tert-butyl 3,5-bis(benzyloxy)-4-bromobenzoate has the molecular formula and a molecular weight of 363.2 g/mol. Its structure features a tert-butyl group and two benzyloxy substituents on a bromobenzoate core, which contributes to its reactivity and utility in synthetic applications.

Organic Synthesis

1.1 Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various functional molecules. It can be utilized to create more complex structures through reactions such as nucleophilic substitutions and coupling reactions. The presence of both bromine and benzyloxy groups allows for diverse reaction pathways, enhancing its versatility as a building block in organic chemistry .

1.2 Case Study: Synthesis of Bioactive Compounds

A notable application of this compound is in the synthesis of bioactive compounds. For instance, researchers have successfully employed this compound in the preparation of novel indole derivatives, which exhibit promising anticancer activity. The synthetic route involved using the bromine atom for coupling with indole derivatives, leading to products with enhanced biological activity .

Medicinal Chemistry

2.1 Anticancer Research

The compound has been explored for its potential anticancer properties. In a study focusing on the synthesis of indole derivatives from this compound, several resulting compounds demonstrated significant cytotoxicity against various cancer cell lines. This highlights the compound's role as a precursor in developing new therapeutic agents for cancer treatment .

2.2 Mechanistic Studies

Research has also investigated the mechanism of action of derivatives synthesized from this compound. These studies typically involve evaluating the interaction of synthesized compounds with biological targets, such as enzymes or receptors implicated in cancer progression. Understanding these mechanisms can facilitate the design of more effective drugs .

Material Science Applications

3.1 Polymer Chemistry

In addition to its use in organic synthesis and medicinal chemistry, this compound finds applications in material science, particularly in polymer chemistry. It can act as a monomer or cross-linking agent in the production of polymers with specific properties tailored for applications such as coatings or adhesives .

3.2 Case Study: Development of Coatings

Recent studies have demonstrated that incorporating this compound into polymer formulations can enhance properties such as thermal stability and mechanical strength. This is particularly valuable for developing high-performance coatings that require durability and resistance to environmental factors .

作用機序

The mechanism of action of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy groups can participate in hydrogen bonding or hydrophobic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

類似化合物との比較

Similar Compounds

tert-Butyl 3,5-dibenzyloxybenzoate: Lacks the bromine atom, leading to different reactivity and biological activity.

tert-Butyl 4-bromobenzoate: Lacks the benzyloxy groups, resulting in different chemical properties and applications.

tert-Butyl 3,5-dibromobenzoate: Contains two bromine atoms, which can lead to increased reactivity in substitution reactions.

Uniqueness

tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both benzyloxy groups and a bromine atom allows for versatile chemical transformations and interactions with biological targets .

生物活性

tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate, with the chemical formula CHBrO and CAS number 158980-57-5, is a synthetic organic compound known for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromobenzoate core substituted with two benzyloxy groups and a tert-butyl group. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 467.37 g/mol |

| CAS Number | 158980-57-5 |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The bromine atom and the benzyloxy groups enhance lipophilicity, which may facilitate membrane permeability and interaction with cellular targets such as enzymes and receptors.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

- Antioxidant Activity : The presence of aromatic rings may contribute to scavenging free radicals, thereby providing protective effects against oxidative stress.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial properties against a range of pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be developed into an antimicrobial agent for treating infections caused by these organisms.

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound have shown promising results:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 20 µM

- A549: 10 µM

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and enhanced reactive oxygen species (ROS) generation.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of this compound in vitro against various bacterial strains. The results confirmed its effectiveness compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent .

- Evaluation of Anticancer Activity : In another study, this compound was tested for cytotoxicity against human cancer cell lines. The results demonstrated significant growth inhibition in treated cells compared to controls, suggesting its potential role in cancer therapy .

特性

IUPAC Name |

tert-butyl 4-bromo-3,5-bis(phenylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25BrO4/c1-25(2,3)30-24(27)20-14-21(28-16-18-10-6-4-7-11-18)23(26)22(15-20)29-17-19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDGKFPDOHUYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)Br)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439133 | |

| Record name | tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158980-57-5 | |

| Record name | tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。